molecular formula C24H27N5O4S B2678713 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide CAS No. 1021055-03-7

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide

Katalognummer: B2678713
CAS-Nummer: 1021055-03-7
Molekulargewicht: 481.57
InChI-Schlüssel: RVEAXBCURSMCCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is part of a series of molecules that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These activators are significant in the field of medicinal chemistry due to their potential therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl group, and a piperidine-4-carboxamide group. The molecular weight of the compound is 481.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

  • Research has focused on understanding the molecular interactions of structurally related compounds with receptors, such as the CB1 cannabinoid receptor. For instance, one study analyzed the molecular interactions of a cannabinoid receptor antagonist, detailing its conformational analysis and interaction models. This kind of research lays the groundwork for designing receptor-specific drugs with improved efficacy and reduced side effects (Shim et al., 2002).

Synthesis and Structure-Activity Relationships

  • The synthesis of novel fused heterocycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, demonstrates the chemical versatility and potential pharmacological applications of compounds with complex structures. Such studies are crucial for the development of new therapeutic agents with targeted actions (Karthikeyan et al., 2014).

Inhibitory Activity and Therapeutic Potential

  • Another area of focus is the design and evaluation of compounds for their inhibitory activity against specific targets, such as Mycobacterium tuberculosis GyrB, a key enzyme in bacterial replication. Identifying compounds with potent inhibitory activity can lead to the development of new antibiotics to combat tuberculosis and other bacterial infections (Jeankumar et al., 2013).

Anticancer and Anti-inflammatory Applications

  • Studies on pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents reveal the potential of these compounds in treating cancer and inflammatory diseases. By understanding the molecular basis of their action, researchers can design more effective and safer therapeutic agents (Rahmouni et al., 2016).

Wirkmechanismus

The compound acts as an activator for G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating the electrical activity of cells, and their activation can have various physiological effects .

Zukünftige Richtungen

The compound has shown promise as a GIRK1/2 activator, displaying nanomolar potency and improved metabolic stability over prototypical urea-based compounds . This suggests potential for further exploration and development in therapeutic applications .

Eigenschaften

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-15-21-19(24(31)28-10-7-17(8-11-28)22(25)30)13-20(16-5-3-2-4-6-16)26-23(21)29(27-15)18-9-12-34(32,33)14-18/h2-6,13,17-18H,7-12,14H2,1H3,(H2,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEAXBCURSMCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.